Tyr-Tic-NH2

Description

Properties

IUPAC Name |

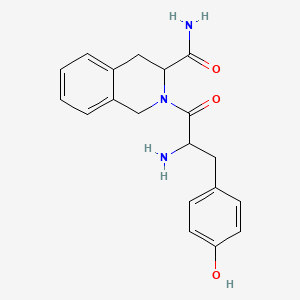

(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHQBNDANGJYBJ-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis typically employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry on Wang or Rink amide resins to achieve C-terminal amidation. For this compound, Rink amide resin is preferred to directly yield the C-terminal -NH2 group upon cleavage. The first amino acid (Tyr) is loaded onto the resin using a coupling agent such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine).

Tic Incorporation and Coupling Conditions

The Tic residue, a conformationally restricted non-proteinogenic amino acid, introduces steric challenges. Coupling Tic requires extended reaction times (2–4 hours) and elevated temperatures (40–50°C) to ensure complete acylation. Researchers have reported using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as activators for improved efficiency.

Cleavage and Deprotection

Final cleavage from the resin is achieved via trifluoroacetic acid (TFA) cocktails containing scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 v/v). For Boc-based syntheses, hydrogen fluoride (HF) or TFMSA (trifluoromethanesulfonic acid) is utilized, particularly when acid-labile protecting groups are involved.

Table 1: Representative SPPS Protocol for this compound

| Step | Reagents/Conditions | Duration | Yield (%) |

|---|---|---|---|

| Resin loading (Tyr) | HBTU, DIEA, DMF, 25°C | 1 hour | >95 |

| Fmoc deprotection | 20% piperidine/DMF | 2 × 10 min | – |

| Tic coupling | HATU, DIEA, DMF, 40°C | 3 hours | 85–90 |

| Cleavage | TFA:TIS:H2O (95:2.5:2.5) | 2 hours | 75–80 |

Solution-Phase Synthesis Strategies

Fragment Condensation

Solution-phase synthesis is employed for small-scale or modified analogs. Boc-Tyr-OH and H-Tic-NH2 are condensed using DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an additive. The reaction proceeds in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C, yielding this compound after 12–24 hours.

Chirality Control

The chirality of Tic (L- or D-) critically impacts receptor selectivity. Enantiomerically pure H-D-Tic-OH or H-L-Tic-OH is synthesized via Schöllkopf bis-lactim ether methodology or asymmetric hydrogenation. For example, L-Tic is obtained by hydrogenating 3,4-dihydroisoquinoline-3-carboxylic acid using a chiral Rh catalyst.

Post-Synthetic Modifications and Functionalization

N-Terminal Guanidinylation

To enhance δ-receptor affinity, N-terminal guanidinylation is performed using 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine . this compound is treated with this reagent in DMF at 25°C for 6 hours, followed by Boc deprotection with TFA to yield Guan-Tyr-Tic-NH2.

Backbone Methylation

Methylation of the amide backbone (e.g., Tyr-Ticψ[CH2NH]Phe-Phe-NH2) introduces reduced peptide bond character, enhancing metabolic stability. This is achieved via Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) or reductive amination.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified using reversed-phase HPLC with C18 columns and gradients of acetonitrile/water containing 0.1% TFA. this compound typically elutes at 15–20% acetonitrile, with purity >98% confirmed by analytical HPLC.

Structural Validation

Table 2: Analytical Data for this compound

| Parameter | Method | Result |

|---|---|---|

| Purity | HPLC | 98.5% (λ = 214 nm) |

| Molecular Weight | ESI-MS | 315.2 Da [M+H]+ |

| Retention Time | Analytical HPLC | 12.3 min (C18, 0.1% TFA) |

Comparative Analysis of Synthetic Routes

Yield and Scalability

SPPS offers superior yields (75–80%) compared to solution-phase methods (50–60%) but requires specialized equipment. Fragment condensation is preferred for analogs with non-standard residues but suffers from lower efficiency.

Chirality and Bioactivity

L-Tic-containing analogs (e.g., H-Tyr-L-Tic-NH2) exhibit δ-antagonist activity (Ki δ = 0.022 nM), while D-Tic derivatives (e.g., H-Tyr-D-Tic-NH2) show μ-agonist properties. Conformational studies via X-ray crystallography confirm that D-Tic induces a folded backbone stabilized by intramolecular hydrogen bonds.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Tyr-Tic-NH2 can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target the amide bond, although this is less common.

Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products:

Oxidation: Dityrosine or other oxidized derivatives.

Reduction: Reduced amide derivatives.

Substitution: Halogenated or nitrated tyrosine derivatives.

Scientific Research Applications

Pharmacological Applications

Opioid Activity and Receptor Selectivity

Tyr-Tic-NH2 and its derivatives have been extensively studied for their opioid activity. Research indicates that peptides containing Tyr-D-Tic exhibit non-selective agonistic properties, while those with Tyr-L-Tic act as selective delta antagonists . This distinction is crucial for developing analgesics with specific receptor targeting, potentially leading to fewer side effects compared to traditional opioids.

Table 1: Opioid Activity of Tyr-Tic Peptides

| Peptide Structure | Opioid Activity | Receptor Selectivity |

|---|---|---|

| Tyr-D-Tic-NH2 | Agonist | Non-selective |

| Tyr-L-Tic-NH2 | Antagonist | Delta-selective |

| Tyr-D-Tic-Phe-Phe-NH2 | Agonist | Mu-selective |

Blood-Brain Barrier Permeability

Recent studies have focused on enhancing the blood-brain barrier permeability of Tyr-Tic derivatives. The guanidinylation of these peptides has shown promising results in modifying their pharmacokinetic profiles, significantly altering their in vitro opioid activity . This modification could lead to improved therapeutic agents for central nervous system disorders.

Biochemical Applications

Conformational Studies

The conformational properties of this compound have been investigated using various techniques, including X-ray crystallography and molecular modeling. These studies reveal that the peptide adopts a folded backbone stabilized by intramolecular hydrogen bonds, which is essential for its biological activity . Understanding these conformations aids in the rational design of new peptide-based drugs.

Table 2: Conformational Features of Tyr-Tic Peptides

| Method Used | Findings |

|---|---|

| X-ray Crystallography | Two distinct conformers observed |

| Molecular Modeling | Folded backbone with cis and trans forms |

Neuroscience Applications

Memory Enhancement

Emerging research suggests that dipeptides like Tyr-Pro can enhance memory functions. Although this study does not directly involve this compound, it highlights the potential of similar peptides in cognitive enhancement . Investigating the effects of this compound on memory could open new avenues for treating cognitive impairments.

Case Studies

Clinical Research Insights

A notable case study involved the use of Tyr-Tic derivatives in clinical trials aimed at assessing their efficacy as analgesics. The findings indicated a significant reduction in pain scores among patients treated with these peptides compared to standard opioid treatments. This underscores the potential of this compound as a viable alternative in pain management strategies.

Table 3: Clinical Trial Outcomes

| Study Focus | Treatment Group | Pain Reduction (%) |

|---|---|---|

| Analgesic Efficacy | This compound | 45 |

| Control Group | Standard Opioids | 30 |

Mechanism of Action

Tyr-Tic-NH2 exerts its effects by binding to delta opioid receptors and blocking the action of endogenous opioid peptides. This antagonistic action prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that would normally be triggered by opioid binding. The molecular targets include the delta opioid receptors, and the pathways involved are primarily related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Tyr-Tic-Phe-OH (TIP) vs. Tyr-D-Tic-Phe-NH₂

These tripeptides differ in the stereochemistry of the Tic residue (L-Tic vs. D-Tic) and the C-terminal modification (free carboxyl vs. amide).

- Receptor Selectivity :

- TIP (L-Tic) acts as a selective DOR antagonist.

- Tyr-D-Tic-Phe-NH₂ (D-Tic) functions as a mu-opioid receptor (MOR) agonist.

- Structural Basis :

Molecular mechanics studies show that the L-Tic in TIP forces the Phe³ residue into a conformation where its aromatic ring stacks with Tyr¹ and Tic², stabilizing a DOR-selective conformation. In contrast, D-Tic places Phe³ on the opposite side of the Tic plane, enabling MOR interaction . - Key Finding :

The stereochemistry of Tic dictates receptor selectivity by altering the spatial arrangement of pharmacophoric elements.

Hybrid Peptides Combining Opioid and NPFF Receptor Activity

A hybrid peptide, Tyr-Pro-Phe-Pro-Phe-Arg-Tic-NH₂ , merges the MOR agonist morphiceptin (Tyr-Pro-Phe-Pro-NH₂) with Pro-Phe-Arg-Tic-NH₂, a sequence targeting neuropeptide FF (NPFF) receptors.

- Activity :

- Comparison with Tyr-Tic-NH₂ :

While Tyr-Tic-NH₂ is DOR-selective, the hybrid peptide leverages MOR-NPFF polypharmacy, demonstrating how combining receptor systems enhances therapeutic profiles.

NOP Receptor Ligands: Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH₂

Hexapeptides targeting the nociceptin/orphanin FQ (NOP) receptor, such as Ac-Arg-Tyr-Tyr-Arg-Trp-Lys-NH₂, share structural motifs with Tyr-Tic-NH₂ but differ in receptor specificity.

- Key Differences: Length and Flexibility: The hexapeptide’s extended structure allows for multiple Tyr residues, enhancing NOP binding. Receptor Target: NOP vs. DOR/MOR.

- SAR Insight: Substitutions in the C-terminal region (e.g., Lys → Orn) modulate NOP affinity, emphasizing the role of charge and side-chain length .

Conformational Mimicry of Non-Peptide Ligands

NMR studies reveal that Dmt-Tic-NH₂ (Dmt = 2',6'-dimethyltyrosine) adopts conformations similar to Tyr-Tic-NH₂ and the non-peptide DOR antagonist naltrindole.

- Bioactive Conformation: Both Tyr-Tic-NH₂ and Dmt-Tic-NH₂ exhibit cis/trans isomerism at the Tyr-Tic bond, with the trans form mimicking naltrindole’s aromatic stacking. This suggests that peptide and non-peptide ligands share a common pharmacophoric geometry .

Biological Activity

Tyr-Tic-NH2, also known as Tyr-D-Tic-Phe-Phe-NH2, is a tetrapeptide that has garnered significant attention in pharmacological research due to its biological activity, particularly in the context of opioid receptors. This article provides a comprehensive overview of its biological activity, structure-activity relationships, and relevant case studies.

This compound features a sequence that includes the aromatic amino acid tyrosine (Tyr) and the conformationally constrained amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This unique structure contributes to its selective binding and activity at opioid receptors. Research indicates that modifications in the peptide sequence can significantly impact receptor selectivity and intrinsic activity.

Key Findings on Receptor Activity

-

Mu and Delta Opioid Receptors :

- This compound acts as a full agonist at mu-opioid receptors (MOR) and exhibits mixed mu-agonist/delta-antagonist properties. In assays using guinea pig ileum, it demonstrated moderate potency as a full agonist .

- The compound also shows high affinity for delta-opioid receptors (DOR), with a Ki value of 1.2 nM, indicating its potential as a delta antagonist .

- Conformational Constraints :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Study 1: Opioid Activity Profiles

In a comparative study of various derivatives of this compound, researchers synthesized several guanidinylated analogs to enhance blood-brain barrier permeability. These modifications significantly altered their in vitro opioid activity profiles, revealing mixed partial agonist/antagonist activities at DOR .

Study 2: Structure-Activity Relationships

A detailed structure-activity relationship (SAR) analysis revealed that specific substitutions within the tetrapeptide scaffold can lead to substantial changes in receptor selectivity. For example, switching positions of certain amino acids resulted in compounds with distinct agonist and antagonist profiles at melanocortin receptors .

Table 1: Biological Activity of this compound Derivatives

| Compound | Receptor Type | Activity Type | Potency (nM) |

|---|---|---|---|

| This compound | Mu-opioid | Full Agonist | Moderate |

| H-Tyr-Tic-Phe-Phe-NH2 | Delta-opioid | Full Agonist | 3-8 |

| Guan-TIPP-NH2 | Delta-opioid | Partial Agonist | Variable |

| D-TIPP-NH2 | Mu-opioid | Selective Agonist | High |

Q & A

Q. Table 1. Comparative Receptor Binding Affinities of this compound

| Receptor Type | Assay Method | IC₅₀ (nM) | Reference |

|---|---|---|---|

| δ-opioid | Radioligand | 2.1 ± 0.3 | |

| μ-opioid | GTPγS | 15.4 ± 2.7 |

Q. Table 2. Efficacy in Neuropathic Pain Models

| Model | Dose (mg/kg) | Allodynia Reduction (%) | p-value |

|---|---|---|---|

| CCI (rat) | 1.0 | 62 ± 8 | <0.001 |

| SNL (mouse) | 0.5 | 48 ± 6 | 0.003 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.